![molecular formula C12H10Cl2N2O B2859594 1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 668471-64-5](/img/structure/B2859594.png)
1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as Ethanone, 1-(2,4-dichlorophenyl)-, has the molecular formula C8H6Cl2O and a molecular weight of 189.039 . It is also known by other names such as Acetophenone, 2’,4’-dichloro-; p-Chloro-2-chloroacetophenone; 2,4-Dichloroacetophenone; 2’,4’-Dichloroacetophenone .
Synthesis Analysis
The synthesis of this compound and related compounds involves various chemical reactions aiming at introducing the imidazolyl group to the ethanone structure. For instance, a trichlorinated derivative, 2-chloro-1-(2,4-dichlorophenyl)-ethanone, is added to imidazole in acetonitrile, and the reaction medium is stirred at ambient temperature for 24 hours.Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 468.5±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 77.0±3.0 kJ/mol . The flash point is 237.1±28.7 °C . The index of refraction is 1.626 .Scientific Research Applications
Structural Characterization
- Structural Analysis : The compound has been synthesized and characterized by spectroscopic techniques, with its structure confirmed by X-ray diffraction studies. This analysis is crucial for understanding the molecular geometry and intermolecular interactions, which are key for potential applications in materials science and molecular engineering (Delgado et al., 2020).
Molecular Docking and Activity Studies
- Molecular Docking : A combined experimental and theoretical analysis of molecular structure, vibrational spectra, and HOMO-LUMO analysis has been reported. This includes assessing nonlinear optical properties and molecular docking studies, indicating potential for drug design and development (ShanaParveen et al., 2016).
- Insecticidal Evaluation : Synthesis and study of pyrazole-based derivatives for insecticidal activity have been explored. This shows the potential of such compounds in agricultural applications, particularly in pest control (Halim et al., 2020).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Studies : Synthesis of related pyrazole derivatives has shown promising results in antimicrobial and anticancer studies, indicating the potential for therapeutic applications (Bhoot et al., 2011).
Synthesis Methods and Optimization
- Optimized Synthesis : Research on the synthesis process of related compounds highlights the importance of optimizing conditions for maximum yield and purity, which is vital for industrial-scale production and pharmaceutical applications (Zhang Heng-qian, 2015).
Photophysical and Physicochemical Investigations
- Chromophore Study for Metal Ion Detection : Investigations into the photophysical properties of pyrazoline derivatives as fluorescent chemosensors for metal ion detection, such as Fe3+, indicate potential uses in environmental monitoring and analytical chemistry (Khan, 2020).
Crystallographic Studies
- Crystal Structure Elucidation : Studies on the crystal structure of pyrazole derivatives help in understanding the molecular interactions and stability, which are important for the development of new materials and pharmaceuticals (Sharma et al., 2014).
Safety and Hazards
Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation .
properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)-5-methylpyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-10(8(2)17)6-15-16(7)12-4-3-9(13)5-11(12)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQWMPHBOXPKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

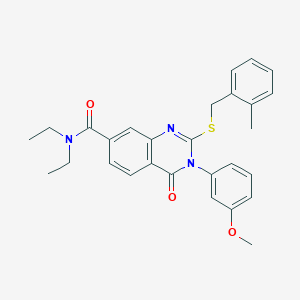
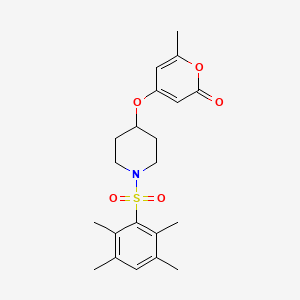
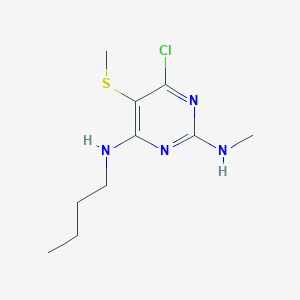
![N-(4-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2859516.png)
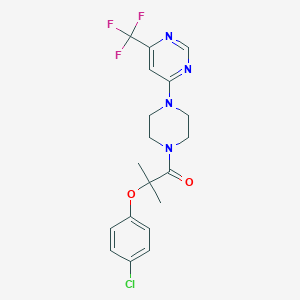
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2859522.png)
![6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2859524.png)
![3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine](/img/structure/B2859525.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea](/img/structure/B2859528.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2859529.png)
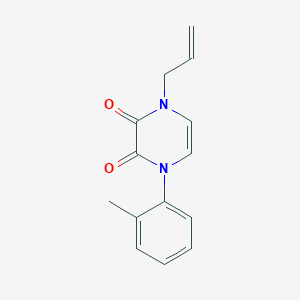


![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2859534.png)